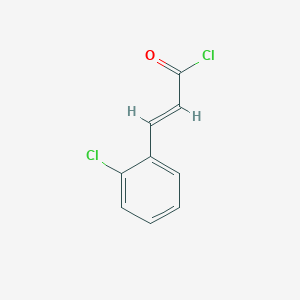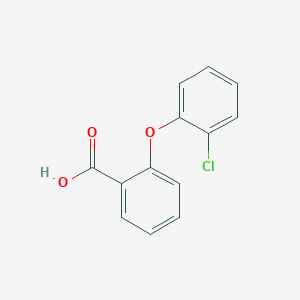
2-(2-氯苯氧基)苯甲酸
描述
2-(2-chlorophenoxy)benzoic Acid, also known as CBA, is a compound that has a molecular weight of 248.662 and a molecular formula of C13H9ClO3 . It is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .
Synthesis Analysis
The synthesis of 2-(2-chlorophenoxy)benzoic Acid involves several steps. The key intermediate of the synthesis, 2-(2-chlorophenoxy) benzoic acid hydrazide, is prepared by the reaction of the corresponding ester with hydrazine hydrate . Refluxing this intermediate in formic acid followed by heating the resulting formilated compound in xylene with P2O5 provides the final product .Molecular Structure Analysis
The molecular structure of 2-(2-chlorophenoxy)benzoic Acid consists of a benzene ring attached to a carboxylic acid group and a chlorophenoxy group . The exact mass of the molecule is 248.024017 .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 354.7±27.0 °C at 760 mmHg . The flash point is 168.3±23.7 °C . The compound is expected to have a LogP value of 3.47, indicating its lipophilic nature .科学研究应用
Ion Channel Modulation
CBA has been investigated as a small molecule inhibitor for TMEM206 , an ion channel that conducts chloride ions across plasma and vesicular membranes. Specifically, CBA inhibits TMEM206-mediated currents, making it a promising scaffold for future TMEM206 inhibitors .
Colorectal Cancer Research
In colorectal cancer cells, TMEM206 does not play a critical role in acid-induced cell death. However, CBA effectively inhibits TMEM206 at low pH (IC50 = 9.55 µM), making it valuable for functional studies at pH 4.5. Researchers are exploring CBA’s potential as an anti-cancer agent .
Anion Channel Function
Chloride ions (Cl-) are essential for various physiological processes. CBA’s inhibition of TMEM206 highlights its relevance in regulating cell volume, vesicular acidification, and transepithelial transport. Investigating CBA’s effects on other anion channels could yield further insights .
Cardiovascular Research
While not directly related to CBA, understanding ion channels like TMEM206 can impact cardiovascular health. For instance, inhibition of TRPM4 (another ion channel) has been shown to protect rat hearts from hypoxia-reoxygenation injury .
Drug Development
CBA’s specificity as a TMEM206 inhibitor suggests its potential as a lead compound for drug development. Researchers can explore modifications to enhance its efficacy and selectivity .
Neurological Studies
Although not directly studied, CBA’s impact on ion channels may have implications for neuronal function. Investigating its effects on other channels involved in neurotransmission could be valuable .
安全和危害
属性
IUPAC Name |
2-(2-chlorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMQHBOGXNKBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)benzoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



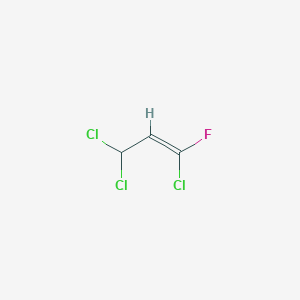
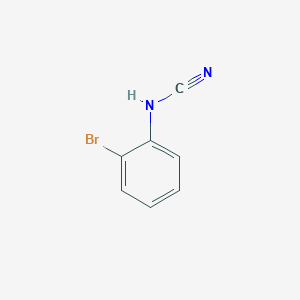

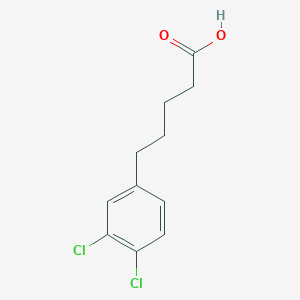
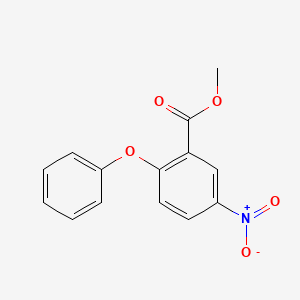
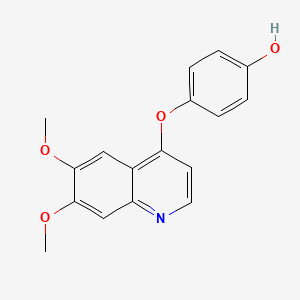

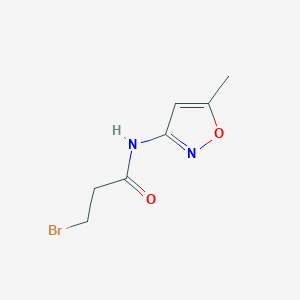


![[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3041725.png)
